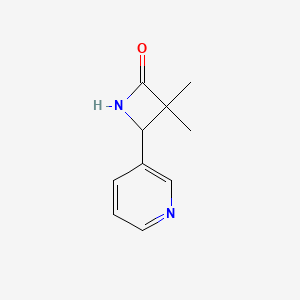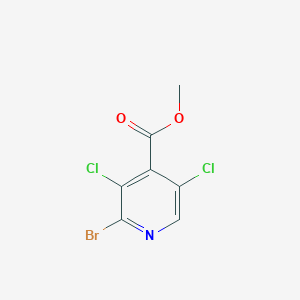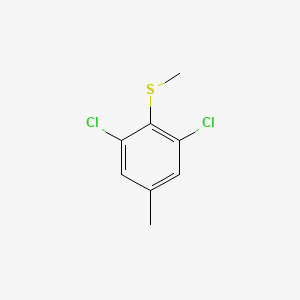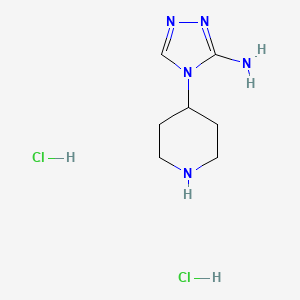
3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one and similar compounds has been the subject of various studies . For instance, spirocyclic β-lactams, which include azetidin-2-one derivatives, have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h3-6,8H,1-2H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.21 g/mol. It is typically in powder form . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Biological Activity
Antioxidant, Antimicrobial, and Antitubercular Activities : Synthesis of azetidinone analogues, including those related to 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one, has been explored for their antioxidant, antimicrobial, and antitubercular activities. These compounds have shown promise in designing further antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents : Another study synthesized azetidinone derivatives for their potential use as antidepressant and nootropic agents. Some compounds in this class exhibited significant antidepressant activity, highlighting the potential of the azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Chemical Properties and Reactions
Stability and Reactivity : Azetidines and azetidin-2-ones, like this compound, are known for their thermal stability and ease of handling. They undergo various reactions, including ring-opening and oxidation, to form a range of useful compounds (Singh et al., 2008).
Kinetic Studies on Oxidation Reactions : Kinetic investigations have been conducted on the oxidation of azinyl formamidines by permanganate in aqueous alkaline medium, providing insights into reaction mechanisms and thermodynamics (Fawzy & Shaaban, 2014).
Applications in Medicinal Chemistry
Synthesis of Nilotinib : A study detailed the synthesis of Nilotinib, an inhibitor of tyrosine kinase, involving intermediate compounds related to this compound. This showcases its relevance in the synthesis of complex medicinal compounds (Yankun et al., 2011).
Antiviral Evaluation : Research has been conducted on azetidin-1-yl pyrimidine nucleosides, analogs of oxetanocin-A, for antiviral applications. Although the specific compound this compound was not directly studied, this indicates the broader interest in azetidinone derivatives in antiviral research (Hosono et al., 1994).
Mécanisme D'action
The pyridinyl group in the compound could potentially interact with biological targets through pi stacking or hydrogen bonding, which could influence its mode of action. The dimethyl groups could potentially affect the compound’s lipophilicity, which in turn could influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Analyse Biochimique
Biochemical Properties
3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall metabolic process. Additionally, this compound can form complexes with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes or receptors, leading to changes in their activity. For example, this compound may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus reducing the enzyme’s activity. Alternatively, it may activate an enzyme by stabilizing its active conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. For instance, it may degrade over time, leading to a decrease in its activity or the formation of degradation products with different biological effects. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses may lead to significant biological responses. For example, low doses may result in subtle changes in enzyme activity or gene expression, whereas high doses may cause more pronounced effects such as toxicity or adverse reactions. It is important to determine the threshold dose at which this compound begins to exhibit toxic effects, as well as the dose range that produces the desired biological responses without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may be metabolized by specific enzymes, leading to the formation of metabolites with different biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. For example, it may be actively transported into cells by membrane transporters, or it may bind to intracellular proteins that facilitate its distribution to specific organelles .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Propriétés
IUPAC Name |
3,3-dimethyl-4-pyridin-3-ylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-4-3-5-11-6-7/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMBCYNDALLEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257173 | |
| Record name | 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-54-2 | |
| Record name | 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid](/img/structure/B1448621.png)











